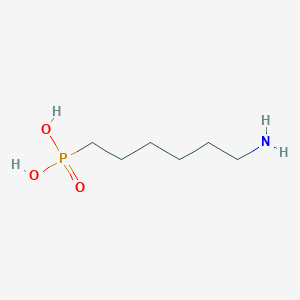
6-aminohexylphosphonic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-aminohexylphosphonic Acid is a useful research compound. Its molecular formula is C6H16NO3P and its molecular weight is 181.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Material Science and Catalysis
1.1 Grafting on Metal Oxides
6-AHPA is frequently used to functionalize metal oxides such as titanium dioxide (TiO2) and iron oxide (Fe3O4). The modification enhances the surface properties of these materials, making them suitable for applications in catalysis and environmental remediation.
- Case Study: TiO2 Functionalization
- Objective : To investigate the effects of grafting 6-AHPA on TiO2 surfaces.
- Methodology : Various concentrations of 6-AHPA were grafted onto TiO2, and the resulting materials were analyzed using spectroscopic techniques.
- Results : The study found that increasing the alkyl chain length influenced the modification degree, which was crucial for optimizing adsorption properties for metal ions like palladium (Pd) .
| Modification Conditions | Surface Properties | Adsorption Performance |
|---|---|---|
| Low Concentration | Moderate | Lower Efficiency |
| High Concentration | Enhanced | Higher Efficiency |
1.2 Corrosion Inhibition
6-AHPA has been developed into corrosion inhibitors for metals in saline environments. Its ability to form stable complexes with metal ions aids in protecting surfaces from oxidative damage.
- Case Study: ATP-6-AHA Inhibitor
Biomedical Applications
2.1 Drug Delivery Systems
Due to its bioactive properties, 6-AHPA is being explored as a potential drug delivery agent. Its phosphonic acid group can facilitate interactions with biological systems, enhancing drug solubility and stability.
- Case Study: Bone Targeting
Environmental Applications
3.1 Metal Sorption
The unique structure of 6-AHPA allows it to bind effectively with various metal ions, making it useful in environmental cleanup processes.
Propriétés
Formule moléculaire |
C6H16NO3P |
|---|---|
Poids moléculaire |
181.17 g/mol |
Nom IUPAC |
6-aminohexylphosphonic acid |
InChI |
InChI=1S/C6H16NO3P/c7-5-3-1-2-4-6-11(8,9)10/h1-7H2,(H2,8,9,10) |
Clé InChI |
NVAGWCCQNNOKNC-UHFFFAOYSA-N |
SMILES |
C(CCCP(=O)(O)O)CCN |
SMILES canonique |
C(CCCP(=O)(O)O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















